Glutaminase-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glutaminase-IN-1 is a derivative of CB839, known for its role as an allosteric inhibitor of kidney-type glutaminase (KGA). This compound has shown significant potential in inhibiting cancer cell growth by targeting glutaminase, an enzyme crucial for glutamine metabolism. By inhibiting glutaminase, this compound disrupts the metabolic processes essential for the proliferation of cancer cells .

科学的研究の応用

グルタミナ—ゼ-IN-1は、科学研究において幅広い用途があります。

化学: 化学において、グルタミナ—ゼ-IN-1は、酵素阻害とグルタミンを含む代謝経路を研究するために使用されます。これは、さまざまな生化学的プロセスにおけるグルタミナ—ゼの役割を理解するためのツールとして役立ちます。

生物学: 生物学的研究では、グルタミナ—ゼ-IN-1は、癌細胞の代謝依存性を調査するために使用されます。これは、癌細胞がどのように代謝ストレスに適応するか、そしてどのように治療的に標的とすることができるかを明らかにするのに役立ちます。

医学: 医学的には、グルタミナ—ゼ-IN-1は、癌治療の可能性のある治療薬として研究されています。グルタミナ—ゼを阻害する能力により、癌細胞の代謝プロセスを阻害し、その増殖と増殖を抑制する有望な候補となっています。

産業: 製薬業界では、グルタミナ—ゼ-IN-1は、新しい癌治療薬の開発に使用されています。 グルタミナ—ゼ阻害剤としての役割により、癌細胞の代謝経路を標的とする薬物の設計に役立つ貴重な化合物となっています .

作用機序

グルタミナ—ゼ-IN-1は、腎臓型グルタミナ—ゼの異種性部位に結合することにより効果を発揮し、その活性を阻害します。この阻害は、グルタミンからグルタミン酸への変換を阻害し、これは癌細胞の代謝プロセスにおける重要なステップです。この経路を遮断することにより、グルタミナ—ゼ-IN-1は、癌細胞が成長と生存に必要な栄養素を効果的に奪います。 グルタミナ—ゼの活性部位など、関与する分子標的と、グルタミン代謝に関連する影響を受ける経路があります .

類似の化合物:

テラグレーナスタット(CB-839): 同様の作用機序を持つ別の強力なグルタミナ—ゼ阻害剤。

BPTES: 異なる化学構造を持つ、グルタミナ—ゼの選択的異種性阻害剤。

6-ジアゾ-5-オキソ-L-ノルロイシン(DON): グルタミン代謝に対するより広い阻害効果を持つ、グルタミナ—ゼの不可逆的阻害剤。

独自性: グルタミナ—ゼ-IN-1は、腎臓型グルタミナ—ゼを高力価と選択性で特異的に標的とする点でユニークです。 他の阻害剤とは異なり、細胞への取り込みと抗腫瘍活性を高めるように最適化されており、癌研究と治療における貴重なツールとなっています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Glutaminase-IN-1 involves several steps, starting with the preparation of the core structure, 1,3,4-selenadiazole This is achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound typically follows a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

化学反応の分析

反応の種類: グルタミナ—ゼ-IN-1は主に置換反応を受け、その阻害特性を高めるために特定の官能基が導入または修飾されます。合成と代謝プロセス中に、酸化還元反応にも関与することがあります。

一般的な試薬と条件: グルタミナ—ゼ-IN-1の合成で使用される一般的な試薬には、セレノ尿素、ヒドラジン誘導体、およびさまざまな有機溶媒が含まれます。反応は、通常、化合物の安定性を確保するために、制御された温度とpHで実施されます。

主要な生成物: これらの反応の主要な生成物は、腎臓型グルタミナ—ゼに対する強力な阻害活性を特徴とするグルタミナ—ゼ-IN-1自体です。 反応条件を慎重に最適化することにより、副生成物を最小限に抑えます .

類似化合物との比較

Telaglenastat (CB-839): Another potent glutaminase inhibitor with similar mechanisms of action.

BPTES: A selective allosteric inhibitor of glutaminase with a different chemical structure.

6-Diazo-5-oxo-L-norleucine (DON): An irreversible inhibitor of glutaminase with broader inhibitory effects on glutamine metabolism.

Uniqueness: Glutaminase-IN-1 is unique in its specific targeting of kidney-type glutaminase with high potency and selectivity. Unlike some other inhibitors, it has been optimized to enhance cellular uptake and anti-tumor activity, making it a valuable tool in cancer research and therapy .

特性

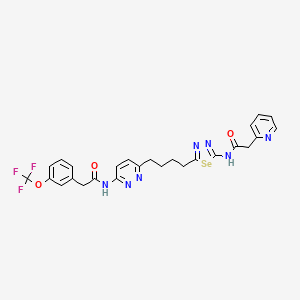

IUPAC Name |

N-[6-[4-[5-[(2-pyridin-2-ylacetyl)amino]-1,3,4-selenadiazol-2-yl]butyl]pyridazin-3-yl]-2-[3-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N7O3Se/c27-26(28,29)39-20-9-5-6-17(14-20)15-22(37)31-21-12-11-18(33-34-21)7-1-2-10-24-35-36-25(40-24)32-23(38)16-19-8-3-4-13-30-19/h3-6,8-9,11-14H,1-2,7,10,15-16H2,(H,31,34,37)(H,32,36,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZUDGWKTNIKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=O)NC2=NN=C([Se]2)CCCCC3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N7O3Se |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B2592054.png)

![2-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2592056.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2592060.png)

![2-[[1-(2-Indol-1-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2592062.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2592065.png)

![6-[(3S)-3-Aminopyrrolidin-1-yl]-1,3-dimethylpyrimidine-2,4-dione;dihydrochloride](/img/structure/B2592068.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2592070.png)

![6-[3-(trifluoromethyl)phenoxy]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2592071.png)